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Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the
characterization of 1-benzyloxy-2-iodoethane (COH1110), a valuable reagent in organic
synthesis and a potential building block in drug development.[1] The guide delves into the
theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared
(IR) spectroscopy, and Mass Spectrometry (MS) as applied to this molecule. By synthesizing
predictive data based on established principles and spectral data of analogous structures, this
document serves as an in-depth resource for researchers, scientists, and professionals in the
field, enabling accurate identification, purity assessment, and structural confirmation. Detailed
experimental protocols and workflow visualizations are provided to ensure scientific integrity
and reproducibility.

Chemical Structure and Spectroscopic Overview

1-Benzyloxy-2-iodoethane possesses a distinct molecular architecture comprising a benzyl
group connected via an ether linkage to an iodoethyl moiety. This structure gives rise to a
unique spectroscopic fingerprint that can be elucidated using a combination of analytical
techniques.

e Molecular Formula: CO9H1110[2][3]

e Molecular Weight: 262.09 g/mol [2][3]
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e Structure:

This guide will systematically explore the expected data from *H NMR, 3C NMR, IR, and MS,
providing a robust framework for the comprehensive analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic
molecules in solution. For 1-benzyloxy-2-iodoethane, both *H and 3C NMR provide critical
information about the electronic environment of each proton and carbon atom.

'H NMR Analysis: Predicted Spectrum and Interpretation

The *H NMR spectrum of 1-benzyloxy-2-iodoethane is predicted to show four distinct signals
corresponding to the aromatic protons of the benzyl group, the benzylic methylene protons,
and the two methylene groups of the iodoethyl chain. The electronegativity of the oxygen and
iodine atoms significantly influences the chemical shifts of the adjacent protons, causing them
to appear at lower fields (deshielded).[4]
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) Predicted
Predicted ) )
Proton ) ] Predicted Coupling )
] Chemical Shift o Rationale
Assignment Multiplicity Constant (J,

(6, ppm) Hz)

Protons on the

aromatic ring
Ar-H 7.25-7.40 Multiplet - typically resonate

in this region.[5]

[6]

The benzylic
protons are
deshielded by
the adjacent
oxygen and
Ph-CH2-O ~4.5 Singlet - aromatic ring.
The signal is
expected to be a
singlet as there
are no adjacent

protons.[7]

These protons
are deshielded
by the adjacent
oxygen atom and
O-CH2-CH2-I ~3.8 Triplet ~6-7 o
are splitinto a
triplet by the
neighboring -
CHz-1 protons.

O-CH2-CH2-I ~3.2 Triplet ~6-7 These protons
are deshielded
by the adjacent
iodine atom and
are splitinto a

triplet by the

© 2025 BenchChem. All rights reserved. 3/14 Tech Support


https://www.compoundchem.com/wp-content/uploads/2015/02/Analytical-Chemistry-1-H-NMR-Chemical-Shifts.pdf
https://openstax.org/books/organic-chemistry/pages/13-4-chemical-shifts-in-1h-nmr-spectroscopy
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/ChemicalShift.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589486?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

neighboring O-
CHz2- protons.[6]

3C NMR Analysis: Predicted Spectrum and
Interpretation

The proton-decoupled 13C NMR spectrum of 1-benzyloxy-2-iodoethane is predicted to show
six distinct signals. The chemical shifts are influenced by the electronegativity of the attached
atoms and the nature of the carbon's hybridization (sp? for aromatic, sp? for aliphatic).[8][9]
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Carbon Assignment

Predicted Chemical Shift (9,
ppm)

Rationale

C-l

The carbon directly attached to
the highly electronegative
iodine atom is significantly
shielded due to the "heavy
atom effect".[10]

O-CHz=-

This carbon is deshielded due
to its attachment to the
electronegative oxygen atom.
[11]

Ph-CH2-O

The benzylic carbon is
deshielded by both the
aromatic ring and the ether

oxygen.[12]

Aromatic C-H

127-129

The sp? hybridized carbons of
the benzene ring appear in this

characteristic range.[13][14]

Aromatic Quaternary C

~138

The quaternary carbon of the
benzene ring (to which the -
CH2-O- group is attached) is
typically found at a lower field
compared to the protonated

aromatic carbons.

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution *H and 3C NMR spectra of 1-benzyloxy-2-iodoethane.

Methodology:

e Sample Preparation:

o Accurately weigh approximately 10-20 mg of 1-benzyloxy-2-iodoethane.
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o Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCls). CDCls is a common
choice due to its excellent solvating power for a wide range of organic compounds and its
well-defined residual solvent peak for calibration.[15]

o Add a small amount of tetramethylsilane (TMS) as an internal standard (& = 0.00 ppm).[7]

o Transfer the solution to a clean, dry 5 mm NMR tube.

e Instrument Setup (300-500 MHz Spectrometer):

o Insert the sample into the NMR magnet.

o Lock the spectrometer onto the deuterium signal of the CDCls.

o Shim the magnetic field to achieve optimal homogeneity, which is critical for sharp spectral
lines.[12]

o Data Acquisition:

o H NMR: Acquire the spectrum using a standard single-pulse sequence. Typical
parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a
relaxation delay of 1-2 seconds.

o 13C NMR: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30 on
Bruker instruments).[12] A larger number of scans will be required compared to *H NMR
due to the low natural abundance of 13C.[8]

» Data Processing:

[¢]

Apply a Fourier transform to the acquired Free Induction Decay (FID).

[¢]

Phase correct the spectrum.

[e]

Apply baseline correction.

o

Calibrate the chemical shift axis using the TMS signal (O ppm).

[¢]

Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.
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NMR Workflow Diagram
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Caption: NMR Spectroscopy Workflow for 1-Benzyloxy-2-iodoethane.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in
a molecule. The IR spectrum of 1-benzyloxy-2-iodoethane will be dominated by absorptions
from the C-H, C-O, C=C, and C-I bonds.

onal lysis: licted

Predicted Absorption

Functional Group Intensity Vibrational Mode
(cm~)

Aromatic C-H 3100-3000 Medium Stretch[16]

Aliphatic C-H 3000-2850 Strong Stretch[16]

Aromatic C=C 1600-1475 Medium-Weak Stretch[16]

C-O (Ether) 1300-1000 Strong Stretch[16]

C-l 600-500 Medium-Strong Stretch

The presence of a strong absorption band in the 1300-1000 cm~1 region is highly indicative of
the ether linkage.[17] Aromatic C-H stretching vibrations appearing just above 3000 cm~1
distinguish them from the aliphatic C-H stretches which appear just below 3000 cm~1.[18]

Experimental Protocol for IR Data Acquisition

Objective: To obtain a high-quality IR spectrum of 1-benzyloxy-2-iodoethane.
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Methodology (Attenuated Total Reflectance - ATR):

e Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.
Record a background spectrum.

o Sample Application: Place a single drop of liquid 1-benzyloxy-2-iodoethane directly onto
the ATR crystal.

o Data Acquisition: Lower the ATR press to ensure good contact between the sample and the
crystal. Initiate the scan. Typically, 16-32 scans are co-added to improve the signal-to-noise
ratio.

o Data Processing: The resulting spectrum of absorbance or transmittance versus
wavenumber is displayed. Label the significant peaks.

e Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or
acetone) after analysis.

IR Spectroscopy Workflow Diagram

Record Background Apply Sample Acquire Spectrum Process Data & Clean ATR
Spectrum to ATR Crystal (16-32 scans) Label Peaks Crystal

Click to download full resolution via product page

Caption: ATR-IR Spectroscopy Workflow.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which is invaluable for confirming its identity and structure.

Fragmentation Analysis

Upon ionization in the mass spectrometer (e.g., by Electron lonization - El), the molecular ion
of 1-benzyloxy-2-iodoethane ([M]*") will be formed. Due to its instability, it will undergo
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fragmentation.[19] The most likely fragmentation pathways involve the cleavage of the weakest
bonds.

Molecular lon (M*+"): The molecular ion peak is expected at m/z = 262, corresponding to the
molecular weight of the compound.

Loss of lodine: The C-I bond is the weakest bond in the molecule.[20] Cleavage of this bond
would result in the loss of an iodine radical (I+), leading to a prominent peak at m/z = 135
([CoH110]%). This is often a major fragmentation pathway for iodoalkanes.[2]

Benzylic Cleavage: Cleavage of the C-O bond can generate the very stable benzyl cation
([C7H7]*) at m/z = 91. This is a classic fragmentation pattern for benzyl ethers and related
compounds.[21][22]

Tropylium lon: The benzyl cation (m/z = 91) can rearrange to the even more stable tropylium
cation.

Other Fragments: Cleavage alpha to the ether oxygen can lead to a fragment at m/z = 107
([C7H7QO]™).

m/z Value Proposed Fragment Formula
262 Molecular lon [M]* [CoH1110]*
135 M - 1]+ [CoH110]*
107 [PhCH20]* [C7H-O]*
o1 ([:Part'mi(;:—;z]+ (Benzyl/Tropylium (CoHA]*

Experimental Protocol for MS Data Acquisition

Obijective: To obtain the mass spectrum of 1-benzyloxy-2-iodoethane.
Methodology (Direct Infusion ESI-MS or GC-MS):

o Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent
(e.g., methanol or acetonitrile for ESI; dichloromethane for GC).
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e Instrument Setup:

o For GC-MS: Inject the sample onto a GC column to separate it from any impurities before
it enters the mass spectrometer, which is typically operated in El mode.

o For ESI-MS: Infuse the sample solution directly into the ESI source.
o Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-400).

o Data Analysis: Identify the molecular ion peak and the major fragment ions. Compare the
observed fragmentation pattern with the predicted pattern to confirm the structure.

Mass Spectrometry Workflow Diagram

Sample Introduction Mass Analysis Data Output
Prepare Dilute InJecI (GC) or lonization Mass Separation Jon Detection Generate Mass Identify M+ and | | Final Report Report
Solution Infuse (ESI) (El or ESI) eg Quadrupole) Spectrum Fragment lons P

Click to download full resolution via product page
Caption: General Mass Spectrometry Workflow.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple
techniques. For 1-benzyloxy-2-iodoethane:

e MS confirms the molecular weight (m/z 262) and suggests the presence of benzyl and
iodoethyl moieties through its fragmentation pattern (m/z 91 and loss of 127).

» IR confirms the presence of key functional groups: the ether linkage (strong C-O stretch), the
aromatic ring (C=C and C-H stretches), and aliphatic chains (C-H stretch).

* NMR provides the definitive structural map. *H NMR confirms the connectivity and relative
number of protons in each distinct environment (aromatic, benzylic, and the two ethylenic
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CHz2 groups). 3C NMR confirms the carbon skeleton of the molecule.

Together, these three techniques provide a self-validating system for the unambiguous
identification and structural confirmation of 1-benzyloxy-2-iodoethane, ensuring the highest
degree of scientific integrity for its use in research and development.

References

e Chen, H., et al. (2010). lon-neutral complexes resulting from dissociative protonation:
fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers.
Journal of the American Society for Mass Spectrometry, 21(1), 48-56. [Link]

e Chen, H., et al. (2010). lon-neutral complexes resulting from dissociative protonation:
Fragmentation of a-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers.
Journal of the American Society for Mass Spectrometry, 21(1), 48-56. [Link]

e JoVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation. Journal of Visualized
Experiments. [Link]

e Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-iodo-2-methylpropane. Doc Brown's
Chemistry. [Link]

e LookChem. (n.d.). 1-Benzyloxy-2-lodoethane. LookChem. [Link]

e Rosenstock, H. M., et al. (1988). Fragmentation mechanism and energetics of some alkyl
halide ions. Journal of the American Chemical Society, 110(12), 3786-3793. [Link]

e SpectraBase. (n.d.). 1H-NMR of Benzyl ((R)-2-(4-(benzyloxy)phenyl). SpectraBase. [Link]

o University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of
Colorado Boulder. [Link]

o Canadian Science Publishing. (1971). The Mass Spectrometry of para-Substituted Benzyl
Nitrates. Canadian Journal of Chemistry, 49(2), 333-337. [Link]

e |IT Guwahati. (n.d.). 13C NMR spectroscopy.

e Audier, H. E., et al. (2002). Fragmentation mechanisms of protonated benzylamines.
Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital
calculations. Journal of mass spectrometry, 37(6), 615-626. [Link]

e SpectraBase. (n.d.). 2-(Benzyloxy)naphthalene - Optional[1H NMR] - Chemical Shifts.
SpectraBase. [Link]

e SpectraBase. (n.d.). Benzyl alcohol, o-(benzyloxy)- - Optional[13C NMR] - Chemical Shifts.
SpectraBase. [Link]

o Northern lllinois University. (n.d.). Typical IR Absorption Frequencies For Common
Functional Groups. Northern lllinois University. [Link]

o Oregon State University. (n.d.). 13C NMR Chemical Shifts.

© 2025 BenchChem. All rights reserved. 11/14 Tech Support


https://www.benchchem.com/product/b1589486?utm_src=pdf-body
https://www.benchchem.com/product/b1589486?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589486?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» University of Wisconsin-Madison. (n.d.). 1H NMR Chemical Shifts. University of Wisconsin-
Madison. [Link]

 University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts. University of Wisconsin-
Madison. [Link]

e Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

e Michigan State University. (n.d.). Fragmentation Mechanisms.

o Wikipedia. (n.d.). Carbon-13 nuclear magnetic resonance. Wikipedia. [Link]

e Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Compound Interest.
[Link]

e OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. OpenStax. [Link]

e Royal Society of Chemistry. (n.d.). Contents. Royal Society of Chemistry. [Link]

e Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in *H NMR Spectroscopy. Chemistry
LibreTexts. [Link]

e Chem Help ASAP. (2022). Chemical shift of functional groups in 13C NMR spectroscopy.
YouTube. [Link]

» PrepMate. (n.d.). Analyze the IR spectrum for benzyl alcohol, identifying key functional group
peaks.

e Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

o Cambridge Assessment International Education. (2016). Cambridge International Advanced
Subsidiary and Advanced Level in Chemistry (9701).

e Oregon State University. (n.d.). 1H NMR Chemical Shift.

» WebSpectra. (n.d.). IR Absorption Table. WebSpectra. [Link]

e Scribd. (n.d.). Key IR Absorptions in Organic Compounds. Scribd. [Link]

e GOmez-Gonzélez, M. A., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common
Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the
Organometallic Chemist. Organometallics, 29(10), 2161-2174. [Link]

e Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
Chemistry LibreTexts. [Link]

e Piuzzi, F, et al. (2003). Infrared Spectroscopy of Neutral C7H7 Isomers: Benzyl and Tropyl.
The Journal of Physical Chemistry A, 107(19), 3633-3638. [Link]

e Ali, S. A., etal. (2001). Effects of Various Solvents on the Infrared Spectra of Benzyl Alcohol.
Journal of the Chemical Society of Pakistan, 23(1), 1-4. [Link]

e ResearchGate. (n.d.). Infrared spectra of styrene, benzaldehyde, benzylamine, benzyl...

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 12 /14 Tech Support


https://www.benchchem.com/product/b1589486?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589486?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Sources

1. youtube.com [youtube.com]

2. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern
of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's
advanced organic chemistry revision notes [docbrown.info]

3. rsc.org [rsc.org]
4. chem.libretexts.org [chem.libretexts.org]
5. compoundchem.com [compoundchem.com]

6. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax
[openstax.org]

7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

8. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
9. m.youtube.com [m.youtube.com]

10. bhu.ac.in [bhu.ac.in]

11. chem.libretexts.org [chem.libretexts.org]

12. pdf.benchchem.com [pdf.benchchem.com]

13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

14. organicchemistrydata.org [organicchemistrydata.org]

15. rsc.org [rsc.org]

16. eng.uc.edu [eng.uc.edu]

17. IR Absorption Table [webspectra.chem.ucla.edu]

18. chem.libretexts.org [chem.libretexts.org]

19. chemguide.co.uk [chemguide.co.uk]

20. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

21. lon-neutral complexes resulting from dissociative protonation: fragmentation of alpha-
furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers - PubMed
[pubmed.ncbi.nim.nih.gov]

22. cdnsciencepub.com [cdnsciencepub.com]

© 2025 BenchChem. All rights reserved. 13/14 Tech Support


https://www.youtube.com/watch?v=rWSu0BoYStQ
https://www.docbrown.info/page06/spectra2/1-iodo-2-methylpropane-ms.htm
https://www.docbrown.info/page06/spectra2/1-iodo-2-methylpropane-ms.htm
https://www.docbrown.info/page06/spectra2/1-iodo-2-methylpropane-ms.htm
https://www.rsc.org/suppdata/d0/qo/d0qo00559b/d0qo00559b1.pdf
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/13%3A_Structure_Determination_-_Nuclear_Magnetic_Resonance_Spectroscopy/13.03%3A_Chemical_Shifts_in_H_NMR__Spectroscopy
https://www.compoundchem.com/wp-content/uploads/2015/02/Analytical-Chemistry-1-H-NMR-Chemical-Shifts.pdf
https://openstax.org/books/organic-chemistry/pages/13-4-chemical-shifts-in-1h-nmr-spectroscopy
https://openstax.org/books/organic-chemistry/pages/13-4-chemical-shifts-in-1h-nmr-spectroscopy
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/ChemicalShift.htm
https://en.wikipedia.org/wiki/Carbon-13_nuclear_magnetic_resonance
https://m.youtube.com/watch?v=iUYIpak4dc0
https://www.bhu.ac.in/Content/Syllabus/Syllabus_3006312820200508102224.pdf
https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Spectroscopy/Magnetic_Resonance_Spectroscopies/Nuclear_Magnetic_Resonance/NMR%3A_Structural_Assignment/Interpreting_C-13_NMR_Spectra
https://pdf.benchchem.com/123/A_Comparative_Analysis_of_13C_NMR_Chemical_Shifts_for_2_Benzyloxy_4_fluorobenzaldehyde_and_Structural_Analogs.pdf
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://organicchemistrydata.org/hansreich/resources/nmr/?index=nmr_index%2F13C_shift
https://www.rsc.org/suppdata/c6/cy/c6cy02413k/c6cy02413k1.pdf
https://www.eng.uc.edu/~beaucag/Classes/Characterization/IRData/IR%20Absorption%20Frequencies.pdf
https://webspectra.chem.ucla.edu/irtable.html
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
https://www.chemguide.co.uk/analysis/masspec/fragment.html
https://www.jove.com/science-education/v/13049/mass-spectrometry-alkyl-halide-fragmentation
https://pubmed.ncbi.nlm.nih.gov/20083414/
https://pubmed.ncbi.nlm.nih.gov/20083414/
https://pubmed.ncbi.nlm.nih.gov/20083414/
https://cdnsciencepub.com/doi/pdf/10.1139/v71-053
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589486?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [Spectroscopic Data for 1-Benzyloxy-2-iodoethane: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1589486#spectroscopic-data-for-1-benzyloxy-2-
iodoethane-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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